molecular formula C10H16 B3429757 Limonene CAS No. 65996-98-7

Limonene

Cat. No.: B3429757
CAS No.: 65996-98-7
M. Wt: 136.23 g/mol
InChI Key: XMGQYMWWDOXHJM-UHFFFAOYSA-N
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Description

Dipentene appears as a colorless liquid with an odor of lemon. Flash point 113°F. Density about 7.2 lb /gal and insoluble in water. Hence floats on water. Vapors heavier than air. Used as a solvent for rosin, waxes, rubber;  as a dispersing agent for oils, resins, paints, lacquers, varnishes, and in floor waxes and furniture polishes.
Limonene is a monoterpene that is cyclohex-1-ene substituted by a methyl group at position 1 and a prop-1-en-2-yl group at position 4 respectively. It has a role as a human metabolite. It is a monoterpene and a cycloalkene. It derives from a hydride of a p-menthane.
This compound is a natural product found in Elsholtzia blanda, Cryptomeria japonica, and other organisms with data available.
A naturally-occurring class of MONOTERPENES which occur as a clear colorless liquid at room temperature. This compound is the major component in the oil of oranges which has many uses, including as flavor and fragrance. It is recognized as safe in food by the Food and Drug Administration (FDA).

Properties

IUPAC Name

1-methyl-4-prop-1-en-2-ylcyclohexene
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InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3
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InChI Key

XMGQYMWWDOXHJM-UHFFFAOYSA-N
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Canonical SMILES

CC1=CCC(CC1)C(=C)C
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Molecular Formula

C10H16
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Related CAS

9003-73-0
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DSSTOX Substance ID

DTXSID2029612
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Molecular Weight

136.23 g/mol
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Physical Description

Dipentene appears as a colorless liquid with an odor of lemon. Flash point 113 °F. Density about 7.2 lb /gal and insoluble in water. Hence floats on water. Vapors heavier than air. Used as a solvent for rosin, waxes, rubber; as a dispersing agent for oils, resins, paints, lacquers, varnishes, and in floor waxes and furniture polishes., Liquid, Colorless liquid with a citrus-like odor; [ChemIDplus], A colorless liquid with an odor of lemon.
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Boiling Point

352 °F at 760 mmHg (USCG, 1999), Colorless liquid; lemon-like odor. Specific gravity: 0.857 at 15.5 °C/15.5 °C; BP: 175-176 °C; Refractive index: 1.473 at 20 °C. Miscible with alcohol; insoluble in water /Limonene, inactive/, 352 °F
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Flash Point

115 °F (USCG, 1999), 45 °C, 113 °F (45 °C) (Close cup), 115 °F
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Solubility

In water, 7.57 mg/L at 25 °C, Miscible with alcohol, Miscible with alcohol, ether.
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Density

0.842 at 69.8 °F (USCG, 1999) - Less dense than water; will float, 0.8402 at 20.85 °C/4 °C, 0.842 at 69.8 °F
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Vapor Density

4.7 (Air = 1)
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Vapor Pressure

1.55 [mmHg], 1.55 mm Hg at 25 °C /extrapolated/
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Mechanism of Action

The anticarcinogenic effects of monocyclic monoterpenes such as limonene were demonstrated when given during the initiation phase of 7,12-dimethylbenz[a]anthracene induced mammary cancer in Wistar-Furth rats. The possible mechanisms for this chemoprevention activity including limonene's effects on 7,12-dimethylbenz(a)anthracene-DNA adduct formation and hepatic metabolism of 7,12-dimethylbenz[a]anthracene were investigated. Twenty four hours after carcinogen administration, there were approx 50% decreases in 7,12-dimethylbenz(a)anthracene-DNA adducts found in control animals formed in the liver, spleen, kidney and lung of limonene fed animals. While circulating levels of 7,12-dimethylbenz(a)anthracene and/or its metabolites were not different in control and limonene fed rats, there was a 2.3 fold increase in 7,12-dimethylbenz(a)anthracene and/or 7,12-dimethylbenz(a)anthracene derived metabolites in the urine of the limonene fed animals. Limonene and sobrerol, a hydroxylated monocyclic monoterpenoid with increased chemoprevention activity, modulated cytochrome p450 and epoxide hydrolyase activity. The 5% limonene diet increased total cytochrome p450 to the same extent as phenobarbital treatment, while 1% sobrerol (isoeffective in chemoprevention to 5% limonene) did not. However, both 5% limonene and 1% sobrerol diets greatly increased the levels of microsomal epoxide hydrolyase protein and associated hydrating activities towards benzo[a]pyrene 4,5-oxide when compared to control and phenobarbital treatment. These changes also modified the rate and regioselectivity of in vitro microsomal 7,12-dimethylbenz(a)anthracene metabolism when compared to phenobarbital treatment or control. Identification of the specific isoforms of cytochrome p450 induced by these terpenoids was performed with antibodies to cytochrome p450 isozymes in Western blot analysis and inhibition studies of microsomal 7,12-dimethylbenz(a)anthracene metabolism. Five percent limonene was more effective than 1% sobrerol at increasing the levels of members of the cytochrome p450 2B and 2C families but was equally effective at increasing epoxide hydrolyase. Furthermore, both terpenoid diets caused increased formation of the proximate carcinogen, 7,12-dimethylbenz(a)anthracene 3,4-dihydrodiol.
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Impurities

Impurities are mainly other monoterpenes, such as myrcene (7-methyl-3-methylene-1,6-octadiene), alpha-pinene (2,6,6-trimethyl-bicyclo[3.1.1]hept-2-ene), alpha-pinene (6,6-dimethyl-2-methylene-bicyclo[3.1.1]heptane), sabinene (2-methyl-5-(1-methylethyl)-bicyclo[3.1.0]hexan-2-ol), and Gamma3-carene ((1S-cis)-3,7,7-trimethyl-bicyclo[4.1.0]hept-2-ene).
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Color/Form

Colorless liquid, Colorless mobile liquid, Clear to light yellow liquid

CAS No.

138-86-3, 5989-27-5, 7705-14-8, 8016-20-4, 9003-73-0
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Melting Point

-40 °F (USCG, 1999), -95.5 °C, -40 °F
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Synthesis routes and methods I

Procedure details

Beta-damascenone (having the structure: ##STR12## Maltol; Ethyl maltol;
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Synthesis routes and methods II

Procedure details

Many other additives were examined in the BF3.OEt2-catalyzed polymerization reactions of the Norway fish oil (Table 16). The copolymerization of furfural, divinylbenzene, and the Norway fish oil produced very hard, dark-colored thermosets in excellent overall mass recoveries (entries 2-4). Interestingly, p-benzoquinone and divinylbenzene polymerized with the Norway fish oil violently at room temperature to produce dark-colored polymeric materials (entries 7-10). The most interesting material was produced when 20% divinylbenzene and 10% p-mentha-1,8-diene were polymerized with the Norway fish oil using 5 weight percent BF3.OEt2 (entry 11). This reaction produced a very hard, shiny, dark-brown thermoset after being heated at 60° C. for one day and then 110° C. for 2 days. Furan and divinylbenzene were copolymerized with the Norway fish oil to produce very firm, dark-colored thermosets that were resistant to applied pressure (entries 13, 14).
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20%
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Limonene
Reactant of Route 2
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Reactant of Route 3
Limonene
Reactant of Route 4
Limonene
Reactant of Route 5
Limonene
Reactant of Route 6
Limonene

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